Decitabine Impurity 2 (beta-Isomer)

HPLC method validation impurity profiling relative retention time

Misidentification of anomeric impurities can derail ANDA submission. Decitabine Impurity 2 (β-Isomer) is the validated reference standard for unambiguous chromatographic identification. • Validated RRT 3.74 and RRF 1.99 enable precise peak identification. • β-specific configuration ensures method specificity per ICH Q2(R1). • Not formed under forced degradation-pure process indicator. •Supplied with full characterization data compliant with regulatory guidelines. Suitable for AMV, QC, and ANDA filing.

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
CAS No. 78185-65-6
Cat. No. B601074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine Impurity 2 (beta-Isomer)
CAS78185-65-6
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1
InChIKeyMTMWQYDEGWXCTH-XUVXKRRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decitabine Impurity 2 (Beta-Isomer): Procurement Specification & Baseline Profile


Decitabine Impurity 2 (beta-Isomer), CAS 78185-65-6, is the β-configured methyl 2-deoxy-3,5-di-O-p-toluoyl‑D‑ribofuranoside, a protected sugar intermediate arising from the synthesis of the hypomethylating agent decitabine . Its molecular formula is C₂₂H₂₄O₆ with a molecular weight of 384.43 g/mol. As a process-related impurity, it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial production of decitabine drug substance and finished dosage forms [1].

Workflow HPLC impurity profiling method validation for ANDA submissions
Selection Beta-anomer reference standard for protected sugar intermediate
Use Context Batch-release QC, process monitoring, and anomeric purity verification

Why Generic Substitution Fails in ANDA-Quality Applications


Decitabine Impurity 2 (beta-Isomer) cannot be interchanged with its α‑anomer (CAS 78185-64-5), the α/β‑anomeric mixture (CAS 4330-34-1), or the unprotected decitabine α/β‑anomers. The β‑configuration at the anomeric center determines chromatographic retention, detector response, and ultimately the fidelity of purity assessment. Regulatory guidance for stereoisomeric drugs mandates that each isomer be individually controlled [1]. Method validation data confirm that the β‑isomer exhibits a distinct relative retention time (RRT) and relative response factor (RRF) compared to the α‑isomer [2]. Using the incorrect isomer or an undefined mixture as a reference standard would lead to misidentification of impurity peaks, inaccurate quantitation, and potential failure of ANDA analytical similarity demonstrations.

This product (β-isomer) Defined β-configuration; distinct RRT/RRF profile for accurate impurity quantitation
α-anomer (CAS 78185-64-5) Different chromatographic retention and response; may cause peak misidentification and quantitation bias
This product (β-isomer) Certified single anomer identity
α/β mixture (CAS 4330-34-1) Undefined anomeric ratio; cannot provide isomer-specific quantitation required by regulatory guidance
This product (β-isomer) Protected sugar intermediate with stable toluoyl protecting groups
Unprotected decitabine anomers Different chemical entity; not a valid reference for process impurity tracking

Quantitative Differentiation Evidence for Beta-Isomer


Chromatographic Resolution vs. Alpha-Isomer

Under the validated HPLC conditions (Inertsil ODS 3V, 250×4.6 mm, 5 µm; gradient elution with ammonium acetate buffer and water/acetonitrile (10:90); UV detection at 254 nm), the β‑isomer of Decitabine Impurity 2 exhibits a consistent relative retention time (RRT) of 3.74, whereas the α‑isomer elutes earlier at RRT 3.58 [1]. This 0.16 RRT difference, representing approximately 4.5% separation between the two anomers, is stable across deliberate robustness variations (±5% organic modifier, ±0.1 mL/min flow, ±5°C column temperature) [1].

RRT Differentiation
Head-to-head
β-isomer RRT 3.74 vs. α-isomer RRT 3.58
Enables unambiguous peak identification; avoids misassignment during QC
Stable across robustness variations; validated on Inertsil ODS 3V column
HPLC method validation impurity profiling relative retention time

Detector Response Differentiation vs. Alpha-Isomer

Linearity validation data for the β‑isomer and α‑isomer of Decitabine Impurity 2, acquired under identical HPLC conditions and detection wavelength (254 nm), show distinct relative response factors (RRF). The β‑isomer exhibits an RRF of 1.99, whereas the α‑isomer yields an RRF of 1.90 [1]. This 4.7% higher UV absorption response for the β‑isomer means that equal on-column masses of the two anomers produce different peak areas.

RRF Differentiation
Head-to-head
β-isomer RRF 1.99 vs. α-isomer RRF 1.90
~4.7% response difference prevents systematic quantitation error
Using α-isomer would underestimate β-impurity content
relative response factor HPLC quantitation impurity reference standard

Method Precision Comparison vs. Alpha-Isomer

In the same validated HPLC method, the method precision (%RSD) for the β‑isomer was 2.8%, compared to 3.9% for the α‑isomer across both precision and intermediate precision studies [1]. The lower %RSD for the β‑isomer indicates more reproducible quantitation under routine analytical conditions.

Method Precision
Head-to-head
β-isomer %RSD 2.8% vs. α-isomer 3.9%
Narrower confidence intervals reduce OOS investigation risk
Six replicate preparations at specification level
method precision intermediate precision %RSD impurity quantification reproducibility

Forced Degradation Stability vs. Alpha-Isomer

Forced degradation studies on decitabine for injection reveal that the α‑isomer of Decitabine (α‑decitabine) is generated at 0.273% w/w under acidic conditions (0.01N HCl, 10 min at bench top + 10 min at 40°C) and at 0.022% w/w under basic conditions (0.01N NaOH), while the β‑isomer of Impurity 2 remains undetected (ND) under all stress conditions tested [1]. This demonstrates that the β‑isomer is purely a process-related impurity and does not form as a degradation product.

Forced Degradation Stability
Head-to-head
β-isomer ND; α-decitabine 0.273% under acid stress
β-isomer is process-related only, not a degradation product
All stress conditions tested; orthogonal stability behavior confirmed
forced degradation stability-indicating method impurity formation pathway ICH Q1A

Crystallographic Differentiation from Alpha-Anomer

X-ray crystallographic analysis of the methyl 2-deoxy-3,5-di-O-p-toluoyl‑α/β‑D‑ribofuranoside mixture demonstrates that the α‑anomer selectively crystallizes from acetone in the monoclinic space group I2 with a glycosidic bond length of 1.408 Å and pseudorotational parameters P = 89.9°, φm = 64.4° [1]. The β‑anomer remains in the mother liquor under these recrystallization conditions, enabling differential isolation. This crystallographic selectivity provides a preparative method to obtain anomerically enriched reference standards.

Crystallographic Selectivity
Cross-study comparable
α-anomer crystallizes (monoclinic I2); β-anomer remains in mother liquor
Physical separation enriches β-isomer; pure mixture insufficient
Recrystallization from acetone; SC-XRD confirmed
X-ray crystallography anomer separation recrystallization process impurity isolation

Pharmacopoeial Criticality for API Purity

US patent data for the commercial purification of decitabine (DACOGEN®) establishes a target beta-to-alpha anomer ratio of at least 99.9:0.1 in the final API [1]. Since the β‑isomer of Impurity 2 is the protected precursor that ultimately yields the β‑anomer of decitabine upon deprotection, controlling the anomeric purity of the protected intermediate directly impacts the achievable β‑anomer purity of the API. The α‑anomer of the protected intermediate (CAS 78185-64-5) would lead to the pharmacologically inactive α‑decitabine after deprotection.

API Anomeric Purity
Class-level inference
Decitabine API requires ≥99.9:0.1 β:α ratio
Intermediate anomeric purity directly impacts API compliance
Commercial purification patent specification
beta-to-alpha anomer ratio pharmacopoeial specification decitabine purification USP compliance

Best Application Scenarios in Pharmaceutical R&D and QC


ANDA Analytical Method Development and Validation

Use Decitabine Impurity 2 (beta-Isomer) as the primary reference standard for establishing system suitability criteria—specifically RRT 3.74 and RRF 1.99—in the HPLC impurity method for decitabine API [1]. The validated RRT differential (Δ0.16 vs. α-isomer) ensures unambiguous peak identification during specificity testing and forced degradation studies. This compound is essential for demonstrating method specificity for process-related impurities as required under ICH Q2(R1) guidelines.

Batch-to-Batch Process Consistency Monitoring

Employ the β-isomer reference standard to quantify process-related impurity levels across synthesis campaigns. Because the β-isomer of Impurity 2 does not form under any forced degradation stress conditions (acid, base, peroxide, thermal, humidity, or photolytic) [1], its measured concentration reflects only the efficiency of the glycosylation and protection steps, providing a direct metric for synthetic process reproducibility independent of degradation artifacts.

Pharmacopoeial Compliance and Anomeric Purity Verification

In accordance with the ≥99.9% β-anomer purity requirement established for decitabine API [2], use Decitabine Impurity 2 (beta-Isomer) as a characterized standard to verify the anomeric purity of the protected sugar intermediate (methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside) before the deprotection step. Coupling this with the α-isomer standard (CAS 78185-64-5) enables quantitative determination of the β:α ratio in the intermediate, allowing process adjustments before committing the batch to final API conversion.

Stability-Indicating Method Validation

Include Decitabine Impurity 2 (beta-Isomer) in the specificity panel during forced degradation studies per ICH Q1A(R2) to confirm that the chromatographic method can resolve the β-isomer peak from degradation products [1]. Because the β-isomer is absent in all degradation pathways while the α-decitabine impurity forms under acidic and basic stress, the β-isomer serves as an invariant internal marker to verify chromatographic system performance across stability time points.

Application
Selection Property
Validation Focus
ANDA analytical method validation
Beta-isomer specific chromatographic profile for system suitability
Peak identification specificity per ICH Q2(R1)
Batch-to-batch process consistency monitoring
Orthogonal stability profile (process impurity, not degradation product)
Synthetic reproducibility independent of degradation artifacts
Anomeric purity verification
Protected intermediate beta-anomer identity
β:α ratio determination before deprotection step
Stability-indicating method validation
Invariant retention marker under stress conditions
System performance verification across stability timepoints per ICH Q1A(R2)
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